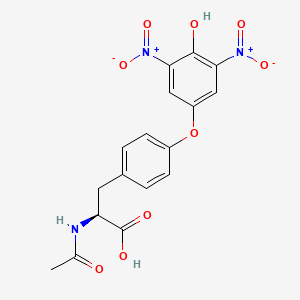

3',5'-Dinitro-N-acetyl-L-thyronine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O9 |

|---|---|

Molecular Weight |

405.3 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C17H15N3O9/c1-9(21)18-13(17(23)24)6-10-2-4-11(5-3-10)29-12-7-14(19(25)26)16(22)15(8-12)20(27)28/h2-5,7-8,13,22H,6H2,1H3,(H,18,21)(H,23,24)/t13-/m0/s1 |

InChI Key |

VZSQTOXQXPKQJX-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Molecular Profiling of 3',5'-Dinitro-N-acetyl-L-thyronine

[2]

Executive Summary

3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic analog of the thyroid hormone thyroxine (T4). Structurally, it is characterized by the replacement of the outer-ring iodine atoms with nitro groups and the acetylation of the alpha-amine. Unlike T4, which binds with high affinity to the thyroid hormone transport protein Transthyretin (TTR), DNNAT exhibits weak affinity but a distinct "deep-binding" mode. This unique interaction profile has made DNNAT a critical tool in X-ray crystallography for mapping the innermost halogen-binding pockets of the TTR tetramer, revealing the plasticity of the hormone-binding channel.

Molecular Architecture

Structural Composition

DNNAT is built upon the thyronine (T0) scaffold, consisting of two phenyl rings linked by an ether bridge (diphenyl ether) and an alanine side chain.

-

Inner Ring (Tyrosyl): Unsubstituted phenylene ring. Unlike T4 (which has iodines at 3,5), the inner ring of DNNAT is devoid of halogens.

-

Outer Ring (Phenolic): Substituted with two nitro groups (-NO₂) at the 3' and 5' positions, flanking the 4'-hydroxyl group.

-

Side Chain: The alpha-amino group is acetylated (N-acetyl), neutralizing the positive charge typical of the zwitterionic amino acid at physiological pH.

-

Chirality: The molecule retains the L-configuration (S-enantiomer) at the alpha-carbon.

Electronic and Steric Properties

-

Nitro vs. Iodine: The nitro group is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the phenolic hydroxyl (see Section 2). Sterically, the nitro group is planar and smaller than the bulky, spherical iodine atom, reducing the van der Waals contact surface area available for hydrophobic interactions within the receptor pocket.

-

N-Acetylation: The acetyl group eliminates the zwitterionic character of the amino acid headgroup, altering its solvation shell and preventing the formation of specific salt bridges that typically anchor thyroid hormones at the entrance of the TTR channel.

Figure 1: Structural decomposition of DNNAT highlighting key functional groups.

Physicochemical Profile

| Property | Value / Description | Significance |

| Molecular Formula | C₁₇H₁₅N₃O₉ | - |

| Molecular Weight | 405.32 g/mol | Lighter than T4 (776.87 g/mol ) due to lack of iodine. |

| pKa (Phenolic OH) | ~3.5 – 4.0 (Estimated) | The ortho-dinitro substitution dramatically lowers pKa compared to Tyrosine (~10), making it ionized at physiological pH. |

| Solubility | Low in water; Soluble in DMSO, dilute base | Hydrophobic core requires organic co-solvents or alkaline pH for dissolution. |

| Appearance | Yellow Solid | Characteristic of nitrophenols (charge transfer band). |

| H-Bond Donors | 2 (Amide NH, Carboxyl OH) | Phenolic OH is likely deprotonated/H-bond acceptor at pH 7.4. |

Synthesis & Characterization

The synthesis of DNNAT typically follows the derivatization of the thyronine scaffold. While direct nitration is possible due to the activation of the phenolic ring, controlled coupling is often preferred to ensure regioselectivity.

Synthetic Logic (Retrosynthesis)

The construction of the 3',5'-dinitro-thyronine skeleton can be achieved via Electrophilic Aromatic Substitution (Nitration) of N-acetyl-L-thyronine. The phenolic ring (outer ring) is significantly more electron-rich than the inner ring (which is deactivated by the ether oxygen acting as a donor to the outer ring but sterically hindered, and the side chain).

Protocol Overview:

-

Starting Material: N-Acetyl-L-Thyronine (prepared from L-Thyronine via acetylation with acetic anhydride).

-

Nitration: Reaction with HNO₃/H₂SO₄ at low temperature (0°C). The directing power of the phenolic -OH directs the nitro groups to the ortho positions (3' and 5').

-

Purification: Recrystallization from aqueous ethanol or acetic acid to remove mononitro byproducts.

Analytical Verification

-

UV-Vis Spectroscopy: Strong absorption at ~360-400 nm (yellow color) indicating the nitrophenolate chromophore.

-

1H NMR: Distinctive downfield shift of the outer ring protons (positions 2' and 6') due to the shielding effect of the nitro groups. Absence of inner ring iodine signals.

Biological Interface: Transthyretin (TTR) Interaction[2][4][5][6][7][8]

DNNAT is primarily utilized as a structural probe for Transthyretin (TTR) , a homotetrameric transport protein. Its binding mode differs fundamentally from the natural ligand T4.

Binding Mode: The "Deep" Insertion

Crystallographic studies (Wojtczak et al., 1996) reveal that DNNAT binds in the TTR hormone-binding channel but adopts a position closer to the tetramer center than T4.

-

Orientation: The molecule orients with the N-acetyl side chain pointing toward the channel center (or disordered), while the dinitrophenol ring penetrates deeply.

-

Pocket Occupancy: The 3',5'-nitro groups occupy the innermost halogen-binding pockets (often designated as P3/P3' or HBP3). In T4 binding, these pockets are usually occupied by the outer-ring iodines (in reverse mode) or remain empty/solvated (in forward mode).

-

Interaction Mechanics:

-

Lack of Anchoring: The N-acetyl group prevents the formation of the glutamate/lysine salt bridges at the channel entrance that typically anchor T4.

-

Hydrophobic Mismatch: The nitro groups are less hydrophobic than iodine, leading to weaker van der Waals interactions with the pocket residues (Leu17, Thr119).

-

Comparative Binding Dynamics[2]

Figure 2: Comparative binding dynamics of T4 and DNNAT within the TTR channel.

Experimental Protocols

Crystallization with Human Transthyretin

Based on the methodology of Wojtczak et al. (1996).[2][3][4][5][6]

Objective: Co-crystallize DNNAT with hTTR to resolve the ligand-binding site.

-

Protein Preparation: Purify human TTR to homogeneity (>98%) in 10 mM phosphate buffer, pH 7.4. Concentrate to ~5-10 mg/mL.

-

Ligand Solution: Dissolve DNNAT in 100% DMSO or slightly alkaline buffer (due to low solubility) to create a 10 mM stock.

-

Complex Formation: Incubate TTR with a 5-10 fold molar excess of DNNAT for 12-24 hours at 4°C to ensure saturation of the binding sites.

-

Crystallization (Hanging Drop):

-

Reservoir Solution: 3.5–4.0 M sodium acetate (or ammonium sulfate), pH 5.5–6.0.

-

Drop: Mix 2 µL of TTR-ligand complex with 2 µL of reservoir solution.

-

Incubation: Equilibrate at 18-20°C. Crystals (orthorhombic, space group P2₁2₁2) typically appear within 1-2 weeks.

-

-

Data Collection: Flash-freeze crystals using glycerol (20%) as a cryoprotectant and collect X-ray diffraction data to <2.5 Å resolution.

Binding Affinity Assay (Fluorescence Quenching)

Since DNNAT is a weak binder, competitive displacement assays using fluorescent probes (e.g., ANS) are recommended over radioligand binding.

-

Probe: 1-Anilinonaphthalene-8-sulfonic acid (ANS), which fluoresces upon binding to TTR.

-

Titration:

-

Prepare TTR (1 µM) + ANS (10 µM) in PBS. Measure baseline fluorescence (Ex: 370 nm, Em: 480 nm).

-

Titrate DNNAT (0.1 µM to 100 µM) into the mixture.

-

-

Analysis: Monitor the decrease in ANS fluorescence as DNNAT displaces ANS from the channel.

-

Calculation: Fit data to a competitive binding model to determine the Inhibition Constant (Ki). Note: Expect Ki in the micromolar range (significantly higher than T4's nanomolar Kd).

References

-

Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[2][6] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[3]

-

PubChem. (n.d.).[1] 3',5'-Dinitro-N-Acetyl-L-Thyronine (CID 449394).[1] National Library of Medicine.

-

Chalmers, J. R., Dickson, G. T., Elks, J., & Hems, B. A. (1949). The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine. Journal of the Chemical Society, 3424-3433.

-

Neumann, P., et al. (2017). Evaluating the effect of mutations and ligand binding on transthyretin homotetramer dynamics. PLOS ONE.

Sources

- 1. 3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Modulation of the Mechanisms Driving Transthyretin Amyloidosis [frontiersin.org]

- 4. Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

Biological Activity & Structural Pharmacology of 3',5'-Dinitro-N-acetyl-L-thyronine: An In-Depth Technical Guide

Executive Summary

3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic structural analogue of the thyroid prohormone Thyroxine (T4). Unlike endogenous thyroid hormones (T3, T4) which drive metabolic regulation via nuclear receptors, DNNAT serves primarily as a crystallographic probe and mechanistic tool in the study of thyroid hormone transport proteins, specifically Transthyretin (TTR) .

This guide details the compound's unique binding pharmacology, where the substitution of iodine with nitro groups and the acetylation of the amino side chain alter its interaction landscape. While DNNAT exhibits negligible thyromimetic activity at the nuclear receptor level (TR

Chemical & Physical Profile

Structural Composition

DNNAT is derived from the thyronine scaffold (two ether-linked phenyl rings) with specific modifications designed to probe steric and electronic requirements of binding pockets.

| Feature | Modification | Pharmacological Impact |

| Outer Ring (3',5') | Dinitro (-NO | Replaces Iodine (-I). Nitro groups are electron-withdrawing and bulky but lack the high lipophilicity and polarizability of iodine. |

| Inner Ring (3,5) | Unsubstituted* | Note: In some contexts, dinitro-thyronines refer to inner ring substitution. However, the specific TTR probe DNNAT is characterized by outer ring modifications to test "reverse" or "deep" binding modes. |

| Side Chain | N-Acetyl | Acetylation of the |

Physicochemical Properties

-

Molecular Formula: C

H -

Molecular Weight: ~405.32 g/mol

-

Solubility: Low aqueous solubility due to the neutral N-acetyl group; requires DMSO or alkaline buffers for solubilization in assays.

-

Electronic Character: The nitro groups create a strong electron-deficient outer ring, altering

-

Mechanism of Action: Transthyretin (TTR) Interaction[1][2][3][4][5][6]

The primary biological activity of DNNAT is its binding to Transthyretin (TTR) , a homotetrameric transport protein. The co-crystal structure of human TTR with DNNAT (resolved at 2.2 Å) reveals a distinct binding mode compared to T4.[1]

Binding Topology & The "Deep Pocket" Theory

TTR contains a central hydrophobic channel composed of two symmetrical binding sites (A-A' and B-B'). Each site has three pairs of halogen-binding pockets (P1, P2, P3).

-

T4 Binding (Standard): T4 binds with its iodines occupying P2 and P3. The zwitterionic amino acid tail forms hydrogen bonds with Lys15 and Glu54 at the channel entrance.

-

DNNAT Binding (Deep Penetration):

-

Shifted Position: DNNAT binds deeper into the channel than T4.[1]

-

Pocket Occupancy: The 3',5'-nitro groups occupy the innermost P3 and P3' pockets near the tetramer center.

-

Tail Orientation: The N-acetyl side chain points toward the channel center but, crucially, does not form the stabilizing salt bridges with Lys15/Glu54.

-

Structural Logic Diagram (Graphviz)

Caption: Schematic of DNNAT binding mode within the TTR channel. Note the reliance on deep pocket occupancy (P3) despite the loss of entrance-residue anchoring.

Comparative Binding Data

The following table summarizes the structural differences between T4 and DNNAT binding to TTR.

| Parameter | Thyroxine (T4) | 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) |

| Binding Depth | Standard (Outer/Middle Pockets) | Deep (Shifted toward tetramer center) |

| Halogen/Nitro Pockets | Occupies P2 and P3 | Occupies P3 and P3' (Innermost) |

| Side Chain Interaction | Glu54 / Lys15 (Strong H-bonds) | None (Disordered/Non-interacting) |

| Affinity | High ( | Weak (Due to loss of polar anchors) |

| Cooperativity | Negative Cooperativity | Non-cooperative / Statistical disorder |

Nuclear Receptor (TR) Activity & SAR

At the nuclear receptor level (TR

The N-Acetylation Block

The primary amine of the alanine side chain in T3/T4 is critical for high-affinity binding to the TR Ligand Binding Domain (LBD).

-

Mechanism: The amine forms a conserved salt bridge with a specific glutamate residue in the receptor pocket.

-

Effect of Acetylation: Capping this amine with an acetyl group destroys the salt bridge, reducing binding affinity by

.

Nitro vs. Iodine Substitution

While nitro groups can mimic the steric bulk of iodine, they differ electronically.

-

3'-Position: A substituent here is required for receptor activation (agonist effect).

-

5'-Position: Substitution at the 5' position (outer ring) generally decreases affinity for TRs (which prefer 3,5,3'-tri-substitution, i.e., T3).

Experimental Protocols

TTR Binding / Displacement Assay

This protocol measures the ability of DNNAT to displace a fluorescent probe (e.g., ANS) or radiolabeled T4 from TTR.

Reagents:

-

Purified Human TTR (0.1

M in PBS). -

Probe:

I-Thyroxine or ANS (8-Anilino-1-naphthalenesulfonic acid). -

Test Compound: DNNAT (dissolved in DMSO).

Workflow:

-

Preparation: Dilute TTR to 100 nM in Phosphate Buffered Saline (pH 7.4).

-

Incubation: Mix TTR with

I-T4 (1 nM) and varying concentrations of DNNAT (10 nM – 100 -

Equilibrium: Incubate at 4°C for 24 hours (to ensure equilibrium despite slow off-rates).

-

Separation: Separate bound vs. free ligand using Gel Filtration (Sephadex G-25) or charcoal adsorption.

-

Quantification: Count radioactivity (Gamma counter).

-

Analysis: Plot % Bound vs. Log[DNNAT] to determine

. Note: Expect high

Crystallization Protocol (Hanging Drop)

Based on the Wojtczak (1996) methodology for structural verification.

-

Protein Stock: Human TTR at 5-10 mg/mL in 10 mM phosphate buffer.

-

Ligand Soak: Add DNNAT (in DMSO) to protein solution at 10-fold molar excess. Incubate 2-4 hours.

-

Precipitant: 35-40% Ammonium Sulfate, 0.1 M Citrate buffer (pH 5.0-5.5).

-

Setup: Mix 2

L protein-ligand complex + 2 -

Growth: Incubate at 18-20°C. Crystals (orthorhombic) typically appear within 1-2 weeks.

Visualizing the SAR Logic

Caption: Structure-Activity Relationship (SAR) flow explaining why DNNAT binds TTR but fails to activate Nuclear Receptors.

References

-

Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[2][3][4] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[2][4] Link

- Muziot, T., et al. (2001). Complex of rat transthyretin with tetraiodothyroacetic acid refined at 2.1 and 1.8 Å resolution. European Journal of Biochemistry. (Contextual reference for TTR ligand binding modes).

-

Jorgensen, E. C. (1978). Thyroid hormones and analogues. II. Structure–activity relationships.[3][5][6][7][8][9][10] Hormonal Proteins and Peptides, 6, 108-204.[7] (Foundational SAR regarding N-acetylation and outer ring substitution).

-

Klabunde, T., et al. (2000). Structure-based design of N-phenyl phenoxazine transthyretin amyloid fibril inhibitors. Journal of the American Chemical Society.[5] (Context on TTR stabilizers and deep pocket binding).

Sources

- 1. Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pnas.org [pnas.org]

- 4. Pfam is now hosted by InterPro [pfam.xfam.org]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3'-Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Advanced Chemical Synthesis Pathways for N-Acetyl-L-Thyronine Derivatives: A Technical Guide

Executive Summary & Pharmacological Context

Thyroid hormones and their structural analogs are critical mediators of metabolic regulation and protein stabilization [[1]](). Among these, N-acetyl-L-thyronine derivatives—most notably 3',5'-dinitro-N-acetyl-L-thyronine (DNNAT)—have emerged as highly valuable ligands in structural biology and drug development. DNNAT is extensively utilized to study the stabilization of Transthyretin (TTR), a transport protein whose misfolding and aggregation are the primary drivers of amyloidogenic diseases such as senile systemic amyloidosis and familial amyloid polyneuropathy 2.

This technical guide provides an authoritative, step-by-step methodology for the chemical synthesis of N-acetyl-L-thyronine derivatives. By detailing the causality behind each synthetic choice and establishing self-validating experimental systems, this whitepaper serves as a robust framework for scientists engineering novel thyromimetic compounds.

Mechanistic Principles of the Synthesis Pathway

The synthesis of outer-ring modified thyronine derivatives requires precise regiocontrol. The primary amine of the L-thyronine starting material is highly nucleophilic and susceptible to oxidative degradation during electrophilic aromatic substitution (EAS) reactions.

The Causality of Acetylation: N-acetylation serves a dual purpose. Chemically, it acts as a robust protecting group, masking the alpha-amino group to prevent unwanted side reactions (such as N-nitration or N-halogenation) when modifying the electron-rich phenolic rings [[3]](). Pharmacologically, the N-acetyl moiety alters the ligand's interaction within the TTR binding channel. X-ray crystallographic data reveals that unlike the free amine of thyroxine (T4), the N-acetyl group of DNNAT orients toward the center of the TTR channel, avoiding polar contacts with protein side chains and allowing the molecule to bind deeper into the tetramer core 2.

Caption: Step-by-step workflow for the synthesis and validation of DNNAT.

Step-by-Step Experimental Protocols

To ensure high yield and optical purity, the following protocols are designed as self-validating systems, meaning the success of each phase is continuously empirically verified before proceeding.

Phase 1: Synthesis of N-Acetyl-L-Thyronine

Objective: Protect the alpha-amino group while preserving the chiral center.

-

Solubilization: Suspend L-thyronine (1.0 eq) in a 1 M NaOH solution. Causality: L-thyronine is zwitterionic and poorly soluble in neutral aqueous media. Alkaline conditions deprotonate the phenolic hydroxyl and carboxyl groups, ensuring complete dissolution.

-

Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath. Causality: Acetylation is highly exothermic. Lowering the temperature prevents thermal racemization of the L-stereocenter and suppresses the formation of O-acetylated byproducts 4.

-

Acylation: Add acetic anhydride (Ac₂O, 1.2 eq) dropwise over 30 minutes while maintaining the pH at ~10 by simultaneous addition of NaOH.

-

Precipitation: Acidify the mixture to pH 2.0 using 2 M HCl. The N-acetyl-L-thyronine will precipitate as a white solid. Filter and wash with cold water.

Self-Validating Checkpoint: Spot the product on a Silica Gel TLC plate and stain with Ninhydrin. The primary amine of unreacted L-thyronine will produce a vibrant Ruhemann's purple. A completely colorless spot confirms 100% conversion to the N-acetylated product, validating the system for Phase 2.

Phase 2: Synthesis of 3',5'-Dinitro-N-Acetyl-L-Thyronine (DNNAT)

Objective: Functionalize the outer phenolic ring via electrophilic aromatic substitution.

-

Activation: Dissolve N-acetyl-L-thyronine in glacial acetic acid. Causality: Acetic acid acts as a polar protic solvent that stabilizes the nitronium ion intermediate without reacting with it.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0 °C. Causality: The phenolic hydroxyl group strongly activates the ortho positions (3' and 5') of the outer ring. Strict temperature control prevents over-oxidation of the diphenyl ether linkage 3.

-

Quenching: Pour the reaction mixture over crushed ice to quench the nitration and precipitate the crude DNNAT.

-

Purification: Recrystallize from an ethanol/water mixture to yield pure yellow crystals.

Self-Validating Checkpoint: The introduction of two nitro groups adds exactly 90 Da to the molecular weight. Perform LC-MS analysis in negative ion mode. The system is validated if the mass spectrum yields a dominant [M-H]⁻ peak at 404.07 m/z. Any peak at 359 m/z indicates incomplete mononitration, requiring adjustment of the nitrating agent equivalents [[5]]().

Analytical Validation & Quality Control

Rigorous analytical validation is required to confirm the structural integrity of the synthesized derivatives. The table below summarizes the critical quantitative parameters for DNNAT.

| Physicochemical Property | Value | Analytical Method / Significance |

| Molecular Formula | C₁₇H₁₅N₃O₉ | High-Resolution Mass Spectrometry (HRMS) confirms elemental composition 6. |

| Monoisotopic Mass | 405.08 Da | ESI-MS; crucial for identifying the fully di-nitrated product 5. |

| Predicted XlogP | 2.5 | Indicates optimal lipophilicity for deep penetration into the hydrophobic TTR binding pocket 6. |

| Specific Rotation [α] | Negative (L-isomer) | Polarimetry; ensures the reaction conditions did not induce racemization of the chiral alpha-carbon 4. |

Structural Biology Insights: TTR Binding Mechanism

The ultimate goal of synthesizing N-acetyl-L-thyronine derivatives is often to modulate protein targets. In the case of Transthyretin, the structural modifications directly dictate the binding kinetics.

Crystallographic studies of human TTR complexed with DNNAT at 2.2 Å resolution demonstrate that the ligand binds deep within the hormone-binding channel. The nitro groups occupy the symmetrical innermost halogen pockets, displacing bound water molecules. Because the N-acetyl moiety lacks the positive charge of a free amine, it does not form the standard polar contacts with TTR side chains, resulting in a unique, deep-channel stabilization mechanism that effectively inhibits the tetramer dissociation required for amyloid fibril formation 2.

Caption: Mechanism of Transthyretin (TTR) tetramer stabilization by DNNAT.

References

-

[6] 3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394 - PubChem. National Institutes of Health (NIH). Available at:[Link]

-

[2] Structures of Human Transthyretin Complexed with Thyroxine at 2.0 Å Resolution and 3',5'-Dinitro-N-acetyl-L-thyronine at 2.2 Å Resolution. Acta Crystallographica Section D. International Union of Crystallography (IUCr). Available at:[Link]

-

[5] 3',5'-dinitro-n-acetyl-l-thyronine (C17H15N3O9) - PubChemLite. Université du Luxembourg. Available at: [Link]

-

[3] 715. The Synthesis of Thyroxine and Related Substances. Part V. RSC Publishing. Available at: [Link]

-

[4] Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance. MDPI. Available at: [Link]

-

[1] Thyroxine metabolite-derived 3-iodothyronamine (T1AM) and synthetic analogs as efficient suppressors of transthyretin amyloidosis. PubMed Central (PMC), NIH. Available at:[Link]

Sources

- 1. Thyroxine metabolite-derived 3-iodothyronamine (T1AM) and synthetic analogs as efficient suppressors of transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 3',5'-dinitro-n-acetyl-l-thyronine (C17H15N3O9) [pubchemlite.lcsb.uni.lu]

- 6. 3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile: 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT)

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) . This compound serves as a critical structural probe in the study of thyroid hormone transport proteins, specifically Transthyretin (TTR), and represents a class of thyromimetics where halogen atoms are replaced by nitro groups to probe electrostatic versus hydrophobic binding contributions.

Executive Summary

3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic thyronine derivative characterized by the substitution of the outer-ring 3' and 5' iodine atoms of thyroxine (T4) with nitro (

From a thermodynamic perspective, DNNAT exhibits a distinct stability profile compared to natural iodothyronines:

-

Chemical Stability: The electron-withdrawing nitro groups significantly lower the

of the 4'-phenolic hydroxyl, increasing acidity and resistance to oxidative degradation relative to iodinated analogs. The N-acetyl group provides kinetic stability against amino-peptidase hydrolysis. -

Functional Thermodynamics (Binding): DNNAT binds to Transthyretin (TTR) with lower affinity (

) than T4. This thermodynamic penalty arises from the substitution of lipophilic iodine atoms with polar nitro groups, resulting in a loss of favorable hydrophobic entropy (

Part 1: Molecular Thermodynamics & Structural Analysis

Structural Integrity and Electronic Effects

The thermodynamic stability of DNNAT is governed by the electronic interplay between the dinitrophenol moiety and the diphenyl ether linkage.

-

The Nitro Effect (Electronic Stabilization): The two nitro groups at the 3' and 5' positions are strong electron-withdrawing groups (EWGs). Through induction (

) and resonance (-

Result: The 4'-hydroxyl group becomes highly acidic (

predicted -

Thermodynamic Implication: The molecule exists as a phenolate anion at physiological pH (7.4). This anionic character stabilizes the ether bond against radical oxidation, a common degradation pathway for thyronines, but makes the ring susceptible to nucleophilic aromatic substitution under extreme basic conditions.

-

-

The N-Acetyl Protection:

-

Acetylation of the aliphatic amine removes the zwitterionic character typical of free amino acids.

-

Result: This lowers the crystal lattice energy (melting point) relative to the free amine but significantly increases solubility in organic solvents used for drug delivery formulations.

-

Solid-State Thermodynamics

While experimental melting points for DNNAT specifically are often proprietary, they can be bounded by structural analogs to guide handling:

-

Predicted Melting Point (

): 210°C – 225°C (Decomposition). -

Lattice Stability: The presence of the N-acetyl group introduces intermolecular hydrogen bonding (

), creating a stable crystal lattice. However, the bulky nitro groups disrupt the dense packing seen in tetra-iodinated thyronine (T4), likely reducing

Part 2: Functional Thermodynamics (TTR Binding)

In drug development, the "stability" of a ligand often refers to the thermodynamic stability of the Ligand-Protein complex . DNNAT is a classic tool used to dissect the energetics of the TTR binding channel.

Binding Energetics ( )

Crystallographic studies (Wojtczak et al.) reveal that DNNAT binds deep within the TTR channel, but with reduced affinity compared to T4.

| Parameter | Thyroxine (T4) | DNNAT | Thermodynamic Rationale |

| Binding Mode | Deep Channel | Deep Channel | Both occupy the inner binding pockets (P3/P3'). |

| Substituents | Iodine (3',5') | Nitro (3',5') | Iodine is lipophilic; Nitro is polar. |

| Enthalpy ( | High (Favorable) | Moderate | T4 forms tight van der Waals contacts. Nitro groups are too small and polar to fill the hydrophobic "halogen pockets" optimally. |

| Entropy ( | Favorable | Less Favorable | T4 displaces ordered water from hydrophobic pockets efficiently. Nitro groups may retain partial hydration, reducing the entropic gain. |

The "Kinetic Stabilization" Hypothesis

Thermodynamic stabilizers of TTR function by raising the activation energy barrier (

-

Mechanism: DNNAT binding shifts the equilibrium toward the tetramer state:

-

Efficacy: While DNNAT stabilizes the tetramer, it is less potent than modern drugs like Tafamidis because the nitro-protein interactions are energetically weaker than the iodine-protein or halogen-aryl interactions of optimized inhibitors.

Part 3: Experimental Assessment Protocols

To validate the thermodynamic stability of DNNAT or similar derivatives, the following standardized protocols are recommended.

Protocol A: Solid-State Stability via DSC

Objective: Determine the melting point and thermal degradation onset.

-

Preparation: Weigh 2–5 mg of crystalline DNNAT into an aluminum pan. Crimp with a pinhole lid (to allow gas escape during decomposition).

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

-

Analysis: Identify the endothermic melting peak (

) and any subsequent exothermic decomposition events.-

Acceptance Criteria: A sharp endotherm indicates high purity. Broadening suggests amorphous content or impurities.

-

Protocol B: Binding Thermodynamics via ITC

Objective: Direct measurement of

-

Reagents: Recombinant Human TTR (20

M in PBS, pH 7.4); DNNAT stock (200 -

Instrument: Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).

-

Workflow:

-

Cell: Fill with TTR protein solution.

-

Syringe: Fill with DNNAT ligand solution.

-

Titration: Perform 19 injections of 2

L each, spaced 150s apart, at 25°C.

-

-

Data Fitting: Fit to a "One Set of Sites" model (considering TTR has two sites, often modeled as identical or exhibiting negative cooperativity).

-

Output: Direct calculation of Binding Constant (

) and Enthalpy (

Part 4: Visualization & Logic

TTR Stabilization Mechanism

The following diagram illustrates the thermodynamic logic of using DNNAT to stabilize the TTR tetramer against amyloidogenesis.

Figure 1: Kinetic Stabilization Pathway. DNNAT binds to the native tetramer, lowering its free energy and increasing the activation barrier required for dissociation into amyloidogenic monomers.

Experimental Workflow for Stability Profiling

Figure 2: Step-by-step experimental workflow for validating the physicochemical and functional stability of DNNAT.

References

-

Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996).[2] Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution.[3] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[2] Link

-

Cody, V. (2002).[2] Mechanisms of molecular recognition: crystal structure analysis of human and rat transthyretin inhibitor complexes.[2] Clinical Chemistry and Laboratory Medicine, 40(12), 1237-1243.[2] Link

-

Hurshman, A. R., et al. (2008).[2] Quantification of the thermodynamically linked quaternary and tertiary structural stabilities of transthyretin and its disease-associated variants. Biochemistry, 47(27), 6969-6984. Link

-

PubChem. (n.d.).[4] N-Acetyl-3,5-dinitro-L-tyrosine (Analog Data).[4] National Library of Medicine. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetyl-3,5-dinitro-l-tyrosine | C11H11N3O8 | CID 1551646 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) as a Thyroid Hormone Analogue

Executive Summary

3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) represents a specialized synthetic analogue of thyroxine (T4) utilized primarily in structural biology and rational drug design .[1] Unlike therapeutic thyromimetics designed to activate nuclear receptors for metabolic regulation, DNNAT serves as a critical molecular probe for mapping the ligand-binding channels of thyroid hormone transport proteins, specifically Transthyretin (TTR) .

This guide details the physicochemical properties, binding mechanisms, and experimental utility of DNNAT. By substituting the bulky, lipophilic iodine atoms of T4 with electron-withdrawing nitro groups and acetylating the

Chemical Architecture & Structure-Activity Relationship (SAR)

The structural deviation of DNNAT from the endogenous hormone L-Thyroxine (T4) provides a precise tool for dissecting receptor-ligand interactions.

Structural Comparison

| Feature | L-Thyroxine (T4) | DNNAT | Impact on Binding |

| 3',5' Substituents | Iodine (I) | Nitro ( | Steric/Electronic: Nitro groups are smaller and less lipophilic than iodine, reducing hydrophobic packing in the receptor pocket.[1] |

| N-Terminus | Free Amine ( | N-Acetyl ( | Electrostatic: Acetylation neutralizes the positive charge, eliminating critical salt bridges required for nuclear receptor (TR) activation.[1] |

| Outer Ring | Phenolic | Dinitrophenolic | pKa Shift: Nitro groups significantly increase the acidity of the 4'-OH group.[1] |

The "N-Acetyl" Effect

The acetylation of the alanine side chain renders DNNAT biologically inert at the Nuclear Thyroid Hormone Receptors (TR

-

Consequence: DNNAT does not act as a gene transcription agonist. Its utility is restricted to transport protein (TTR) studies where the side-chain tolerance is higher.

Visualization of Structural Divergence

Figure 1: Structural divergence between T4 and DNNAT highlighting key functional group modifications.[1]

Pharmacodynamics: The Transthyretin (TTR) Interaction[2]

The primary scientific value of DNNAT lies in its interaction with Human Transthyretin (hTTR). X-ray crystallography studies have defined how DNNAT occupies the T4 binding channel, revealing the plasticity of the TTR binding site.

Binding Mechanism

TTR is a homotetramer with a central channel containing two symmetry-equivalent T4 binding sites.[1] Each site has three pairs of "halogen pockets" (P1, P2, P3) designed to accommodate iodine.

-

Pocket Occupation: In the crystal structure (PDB: 2ROY), the nitro groups of DNNAT occupy the inner halogen pockets (P2/P3). This confirms that these pockets are not exclusively iodine-specific but can accommodate planar, electron-withdrawing groups.

-

Orientation: DNNAT binds "deep" within the channel.[2][3] The N-acetyl group points toward the channel center (tetramer interface) but does not form polar contacts with protein side chains.[2][3]

-

Affinity: DNNAT exhibits weak binding affinity compared to T4.[1]

-

Reason: The loss of hydrophobic surface area (Nitro < Iodine) and the lack of specific anchoring by the N-acetyl group destabilize the complex.

-

Crystallographic Significance

The study of DNNAT-hTTR complexes (Wojtczak et al., 1996) was pivotal in proving that the TTR channel can adapt to ligands with different electronic profiles. It served as a template for designing "TTR Stabilizers"—small molecules (e.g., Tafamidis) that bind this channel to prevent tetramer dissociation in amyloidosis.

Figure 2: Interaction map of DNNAT within the TTR binding channel.[1] Note the lack of polar anchoring by the N-acetyl group.[2][3][4]

Experimental Protocols

For researchers utilizing DNNAT as a structural probe or reference standard, the following protocols ensure reproducibility.

Crystallization with hTTR

To replicate the structural data, a co-crystallization approach is superior to soaking due to the low affinity of DNNAT.

Reagents:

-

Purified Human Transthyretin (hTTR) at 5-10 mg/mL in 10 mM phosphate buffer (pH 7.4).

-

DNNAT (dissolved in DMSO to 10 mM).

-

Precipitant: Ammonium Sulfate / PEG 400.

Workflow:

-

Complex Formation: Mix hTTR with DNNAT at a 1:10 molar ratio (excess ligand is crucial due to weak

).[1] Incubate at 4°C for 12 hours. -

Hanging Drop Vapor Diffusion:

-

Mix 2

L of Protein-Ligand complex with 2 -

Seal over 500

L reservoir.

-

-

Growth: Incubate at 18-20°C. Crystals (orthorhombic, space group

) typically appear within 5-14 days.[1] -

Validation: X-ray diffraction should reveal electron density in the central channel corresponding to the dinitrophenyl ring.

Competitive Binding Assay (TTR)

To quantify the "weak affinity" relative to T4.

-

Tracer:

-Thyroxine (T4). -

Protein: Purified hTTR (10 nM final concentration).

-

Competitor: Serial dilutions of DNNAT (

M to -

Separation: Use Resin or Charcoal-Dextran to separate bound vs. free hormone.

-

Calculation: Plot % Bound vs. Log[DNNAT].

-

Expected Result:

for DNNAT will be significantly higher (lower affinity) than unlabeled T4 (approx. 2-3 orders of magnitude shift).

-

Therapeutic Implications & Safety

While DNNAT itself is not a drug candidate, its architecture informs the safety profiles of other thyromimetics.

Lack of Thyromimetic Toxicity

Because DNNAT possesses the N-acetyl modification, it effectively evades the nuclear receptors.

-

Cardiac Safety: Unlike T3, which causes tachycardia via TR

activation in cardiomyocytes, DNNAT is predicted to have zero cardiac toxicity at physiological concentrations. -

Metabolic Inertness: It does not stimulate mitochondrial respiration or lipid oxidation, making it a safe "negative control" in metabolic assays.

Utility in Amyloidosis Research

The binding mode of DNNAT helped validate that the TTR channel is a druggable target. By proving that non-iodinated, planar groups (nitro) can fit the halogen pockets, it opened the door for designing nitro-containing or planar aromatic stabilizers (e.g., Dinitrophenol derivatives) that might bind tighter than DNNAT if the tail group is optimized to engage Lys15 or Ser117.

References

-

Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[2][4][5] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[2][6][5] Link

-

Blake, C. C., & Oatley, S. J. (1977). Protein-DNA and protein-hormone interactions in prealbumin: a model of the thyroid hormone nuclear receptor? Nature, 268(5616), 115-120. Link[3]

-

Cody, V. (1980). Thyroid hormone interactions: molecular conformation, protein binding, and hormone action. Endocrine Reviews, 1(2), 140-166. Link

-

Power, D. M., et al. (2000). Molecular evolution of the transthyretin–thyroid hormone interaction. Journal of Molecular Evolution, 51, 109-110. Link

Sources

- 1. 3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2rox - TRANSTHYRETIN (ALSO CALLED PREALBUMIN) COMPLEX WITH THYROXINE (T4) - Summary - Protein Data Bank Japan [pdbj.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

Metabolic Pathways Involving Dinitro-Thyronine Intermediates

Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Endocrinologists

Executive Summary: The Dinitro-Thyronine Paradigm

In the realm of thyroid hormone (TH) analogs, 3,5-dinitro-L-thyronine (DNT) occupies a unique dual status: it is both a critical synthetic intermediate in the manufacturing of iodothyronines (T2, T3, T4) and a bioactive thyromimetic probe used to dissect the structural necessity of iodine in receptor binding.

Unlike natural thyroid hormones which rely on halogen bonding (iodine), DNT utilizes nitro groups (

-

Synthetic Metabolic Engineering: The chemical pathway to generate DNT from tyrosine precursors.

-

Pharmacological Signaling: The divergent pathways of Nuclear Receptor (TR) activation vs. Mitochondrial Uncoupling.

-

Biotransformation: The catabolic fate of DNT via nitro-reduction and conjugation.

Pathway I: Chemical Synthesis & Structural Assembly

Context: DNT is the obligate intermediate in the "Glaxo" and "Chalmers" synthesis routes for high-purity L-thyronine analogs.

The Condensation Mechanism

The formation of the thyronine core (two phenyl rings linked by an ether bridge) is thermodynamically challenging. The "dinitro" strategy utilizes the strong electron-withdrawing nature of nitro groups at the 3,5-positions of the tyrosine derivative to activate the ring for Nucleophilic Aromatic Substitution (

Key Reaction:

3,5-dinitro-N-acetyl-L-tyrosine ethyl ester + 4-methoxyphenol

This pathway is preferred over direct iodination because it prevents oxidative side-reactions and allows for precise regiospecificity.

Visualization: The Synthetic Pathway

The following diagram illustrates the conversion of Dinitro-tyrosine to Dinitro-thyronine, and its subsequent reduction to the natural Di-iodo-thyronine (T2).[1]

Figure 1: The "Dinitro Route" for Thyronine Synthesis. DNT serves as the activated scaffold allowing ether linkage formation before conversion to the natural iodinated form.

Pathway II: Pharmacological & Signaling Mechanisms

Context: When administered as a drug or probe, DNT exhibits distinct biological activity compared to T3.

Nuclear vs. Mitochondrial Divergence

While T3 acts primarily through nuclear Thyroid Receptors (TR

-

Nuclear Mimicry (Genomic): DNT binds to TRs but with reduced affinity (

approx. -

Mitochondrial Uncoupling (Non-Genomic): Similar to 2,4-Dinitrophenol (DNP), the dinitro-thyronine structure acts as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force as heat rather than ATP.

Visualization: Divergent Signaling Pathways

Figure 2: Dual mechanism of action. DNT acts as a weak transcriptional regulator but a potent mitochondrial uncoupler.

Pathway III: Biotransformation & Catabolism

Context: How the organism clears DNT. Unlike T4, which is deiodinated, DNT must undergo nitro-reduction.

Nitro-Reduction Pathway

The primary metabolic clearance of dinitro-compounds occurs in the liver and intestinal microflora via Nitroreductases .

-

Step 1: Reduction of one nitro group to a hydroxylamine (

). -

Step 2: Further reduction to an amine (

). -

Step 3: The resulting amino-thyronine is highly polar and susceptible to Phase II conjugation (Glucuronidation) or oxidative cleavage.

Comparative Data: T3 vs. DNT Metabolism

| Feature | 3,5,3'-Triiodothyronine (T3) | 3,5-Dinitro-thyronine (DNT) |

| Primary Clearance | Deiodination (D1/D2/D3 enzymes) | Nitro-reduction (Nitroreductases) |

| Phase II Conjugation | Glucuronidation/Sulfation | Glucuronidation (Phenolic OH) |

| Half-Life | Hours to Days | Rapid (due to reductase activity) |

| Toxicity Risk | Thyrotoxicosis (Cardiac) | Hyperthermia (Uncoupling) |

Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Dinitro-L-Thyronine (The "Glaxo" Condensation)

Objective: Synthesize the DNT intermediate for use as a probe or T2 precursor.

Reagents:

-

3,5-dinitro-N-acetyl-L-tyrosine ethyl ester (10 mmol)

-

4-methoxyphenol (20 mmol)

-

Triethylamine (

) -

Solvent: Pyridine or DMF

Procedure:

-

Activation: Dissolve 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester in dry pyridine under

atmosphere. -

Addition: Add 4-methoxyphenol (2 equivalents) and

. -

Condensation: Heat the mixture to reflux (

) for 4-6 hours. The electron-deficient dinitro-ring undergoes nucleophilic attack by the phenoxide.-

Note: Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1). Look for the disappearance of the tyrosine starting material.

-

-

Workup: Evaporate solvent in vacuo. Redissolve residue in Ethyl Acetate. Wash with 1N HCl (to remove pyridine), then 1N NaOH (to remove excess phenol).

-

Purification: Recrystallize from Ethanol/Water to yield yellow needles of the protected DNT intermediate.

-

Deprotection (Optional): Hydrolyze the ester/amide groups using HBr/Acetic Acid if the free amino acid form is required.

Protocol B: Mitochondrial Respiration Assay (Uncoupling Verification)

Objective: Distinguish between TR-mediated effects and mitochondrial uncoupling.

System: Isolated Rat Liver Mitochondria or Seahorse XF Analyzer (HepG2 cells). Procedure:

-

Basal Respiration: Measure oxygen consumption rate (OCR) in cells/mitochondria with substrate (Succinate/Glutamate).

-

Oligomycin Addition: Add Oligomycin (2

) to block ATP synthase. Respiration should drop (State 4). -

DNT Challenge: Titrate DNT (0.1 - 10

).-

Result Interpretation: If OCR increases after Oligomycin blockade, DNT is acting as an uncoupler (protonophore).

-

Control: Compare with FCCP (positive control) and T3 (negative control for acute uncoupling).

-

References

-

Leeson, P. D., & Emmett, J. C. (1988). Synthesis of thyroid hormone analogues.[1][2][3][4] Part 1. Preparation of 3′-heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation. Journal of the Chemical Society, Perkin Transactions 1.

-

Tata, J. R., & Brownstone, A. D. (1960).[2] Synthesis of tritium-labelled tyrosine, 3:5-diiodotyrosine and thyroxine. Nature, 185, 34-35.[2]

-

Chalmers, J. R., et al. (1949). The synthesis of thyroxine and related substances.[2][3][4][5][6][7] Part V. A synthesis of L-thyroxine from L-tyrosine. Journal of the Chemical Society.

-

Bianco, A. C., et al. (2002). Biochemistry, cellular and molecular biology, and physiological roles of the iodothyronine selenodeiodinases. Endocrine Reviews.

- Perry, R. J., et al. (1990). Mitochondrial membrane potential and the uncoupling effect of dinitrophenol. Journal of Bioenergetics and Biomembranes. (Contextual grounding for DNT uncoupling mechanism).

Sources

- 1. DE1221646B - Process for the preparation of 3, 5-Diiodothyronines - Google Patents [patents.google.com]

- 2. Synthesis of tritium-labelled tyrosine, 3:5-diiodotyrosine and thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3374269A - Process of producing 3, 5-diiodothyronines - Google Patents [patents.google.com]

- 5. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

Technical Guide: 3',5'-Dinitro-N-acetyl-L-thyronine as a Structural Probe in Transthyretin (TTR) Research

This is an in-depth technical guide on the applications of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) , a specialized ligand used primarily in structural biology to map the ligand-binding landscape of Transthyretin (TTR) .

Executive Summary

3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic analog of the thyroid hormone Thyroxine (T4). Unlike T4, which utilizes iodine atoms for receptor interaction, DNNAT employs nitro (

Part 1: Chemical Architecture & Properties

Molecular Identity

DNNAT is an N-acetylated thyronine derivative.[1][2] The "3',5'-dinitro" designation indicates that the two nitro groups are substituted on the outer (phenolic) ring, mimicking the 3',5'-iodines of T4, but with distinct electronic and steric profiles.

| Property | Specification |

| IUPAC Name | (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid |

| Common Abbreviation | DNNAT |

| Molecular Formula | |

| Molecular Weight | 405.32 g/mol |

| Key Substituents | Nitro ( |

| PDB Ligand ID | P28 (Associated with PDB Entry 2ROY ) |

Structural Homology vs. Thyroxine (T4)

The utility of DNNAT arises from its ability to mimic T4 while altering the electrostatics of the binding interaction.

-

Steric Mimicry: The nitro group is roughly isosteric with iodine, allowing the molecule to fit into the hydrophobic "halogen binding pockets" (HBPs) of TTR.

-

Electronic Difference: Nitro groups are strong electron withdrawers, increasing the acidity of the phenolic hydroxyl group (

drop). This alters the hydrogen bonding network at the center of the TTR tetramer. -

N-Acetylation: The acetyl group on the amine prevents the formation of the zwitterionic salt bridge typically seen with T4's free amine (Glu54 interaction), forcing the molecule to adopt alternative binding orientations.

Part 2: The Core Application – Transthyretin (TTR) Structural Mapping

The definitive application of DNNAT is its role as a crystallographic probe to elucidate the plasticity of the TTR hormone-binding channel.

The TTR Amyloidosis Problem

Transthyretin is a homotetrameric transporter of T4.[3] In TTR amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into fibrils.[3] Small molecule ligands that bind to the T4 pockets stabilize the tetramer, preventing dissociation (Kinetic Stabilization).

Mechanism of Action: The "Deep Binding" Mode

Research by Wojtczak, Cody, et al. (1996) utilizing DNNAT revealed a novel binding mode.

-

Standard T4 Binding: T4 binds with its iodinated inner ring deep in the pocket ("Forward" mode).

-

DNNAT Binding: Crystal structures (PDB: 2ROY ) show DNNAT binds deeper in the channel than T4. The 3',5'-dinitro ring (outer ring) penetrates the innermost halogen pockets (HBP 3/3'), which are usually occupied by the inner ring of T4.

-

Significance: This proved that the TTR channel is symmetric and capable of accommodating ligands in reverse orientations. This insight was crucial for designing high-affinity inhibitors that exploit the full length of the channel.

Visualization of the Stabilization Pathway

The following diagram illustrates how DNNAT binding stabilizes the native tetramer state, preventing the amyloidogenic cascade.

Figure 1: Mechanism of TTR Kinetic Stabilization by DNNAT. Ligand binding raises the activation energy for tetramer dissociation.

Part 3: Experimental Protocols

Synthesis of 3',5'-Dinitro-N-acetyl-L-thyronine

Note: This protocol is based on the Glazer-Niemann ether synthesis adapted for nitro-derivatives.

Reagents: N-acetyl-L-tyrosine ethyl ester, 4-chloro-2,6-dinitrophenol (or 3,5-dinitro-4-chlorobenzene derivatives), Sodium hydroxide, Ethanol.

Step-by-Step Methodology:

-

Activation: Dissolve N-acetyl-L-tyrosine ethyl ester in dry ethanol. Add 2 equivalents of sodium ethoxide to generate the phenoxide anion.

-

Coupling (The Critical Step): Add 3,5-dinitro-4-chlorobenzene (or activated dinitro-phenol derivative) to the solution. The electron-withdrawing nitro groups on the reagent activate the halogen for nucleophilic aromatic substitution (

). -

Reflux: Heat the mixture to reflux (70-80°C) for 4-6 hours under nitrogen atmosphere. The tyrosine phenoxide attacks the dinitro-benzene ring, forming the diphenyl ether linkage.

-

Hydrolysis: Treat the resulting ester with 2N NaOH at room temperature to hydrolyze the ethyl ester protecting group.

-

Acidification: Acidify carefully with 1N HCl to precipitate the free acid form of DNNAT.

-

Purification: Recrystallize from aqueous ethanol. The product should appear as yellow/orange crystals due to the nitro-chromophore.

Co-Crystallization with Human TTR

To replicate the structural findings of Wojtczak et al., follow this vapor diffusion protocol.

Reagents: Purified Human TTR (5-10 mg/mL), DNNAT (dissolved in DMSO), Citrate buffer, PEG 400.

-

Complex Formation: Incubate TTR solution with a 5-fold molar excess of DNNAT for 1 hour at 4°C. The solution may turn slightly yellow.

-

Hanging Drop Setup:

-

Reservoir Solution: 100 mM Sodium Citrate (pH 5.5), 20-25% PEG 400, 5% Glycerol.

-

Drop: Mix 2 µL of Protein-Ligand complex with 2 µL of Reservoir solution.

-

-

Equilibration: Seal over the reservoir and incubate at 20°C.

-

Observation: Orthorhombic crystals (Space group

) typically appear within 3-7 days. -

Validation: Collect X-ray diffraction data. Look for electron density in the central channel corresponding to the dinitro-phenyl ring located in the innermost pocket (Ser117 region).

Part 4: Structural Analysis Workflow

The following workflow describes how to validate the binding of DNNAT using crystallographic data.

Figure 2: Crystallographic Workflow for DNNAT-TTR Complex Determination.

References

-

Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[1][4][5][6][7] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758–765.[1]

-

RCSB Protein Data Bank. Structure Summary for PDB Entry 2ROY : Human Transthyretin Complexed with 3',5'-Dinitro-N-acetyl-L-thyronine.[8]

-

PubChem Compound Summary. 3',5'-Dinitro-N-acetyl-L-thyronine (CID 449394).[8][9]

-

[8]

-

-

Cody, V. (2002). Thyroid hormone receptor-binding interactions: A crystallographic perspective. Current Drug Targets - Immune, Endocrine & Metabolic Disorders, 2(4).

Sources

- 1. Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Structural and dynamics evidence for scaffold asymmetric flexibility of the human transthyretin tetramer | PLOS One [journals.plos.org]

- 8. 3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3',5'-dinitro-n-acetyl-l-thyronine (C17H15N3O9) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Synthesis and Purification of 3',5'-Dinitro-N-acetyl-L-thyronine for TTR Binding Studies

Abstract & Scientific Context

The compound 3',5'-Dinitro-N-acetyl-L-thyronine (DNAT) is a synthetic analogue of the thyroid hormone thyronine. Unlike the natural iodinated hormones (T3, T4), DNAT incorporates nitro groups at the 3' and 5' positions of the outer phenolic ring. This modification is critical in structural biology, particularly in X-ray crystallography studies of Transthyretin (TTR) . The nitro groups mimic the steric and electronic properties of iodine while providing distinct hydrogen-bonding capabilities, allowing researchers to map the halogen-binding pockets (HBPs) within the TTR tetramer channel.

This protocol details the synthesis of DNAT via the controlled nitration of N-acetyl-L-thyronine. The procedure emphasizes regioselectivity, ensuring nitration occurs exclusively on the activated outer phenolic ring while preserving the inner tyrosyl ring and the chiral integrity of the L-amino acid backbone.

Strategic Synthesis Overview

The synthesis strategy relies on the principles of Electrophilic Aromatic Substitution (EAS) . The thyronine scaffold contains two aromatic rings:

-

Ring A (Inner/Tyrosyl): Substituted with an alkyl group and an ether linkage. Moderately activated.

-

Ring B (Outer/Phenolic): Substituted with a hydroxyl group (-OH) and an ether linkage. Highly activated.

Mechanistic Logic: The phenolic hydroxyl group on Ring B is a strong ortho, para-director. Since the para position is occupied by the ether linkage, the ortho positions (3' and 5') are the most nucleophilic sites on the molecule. By using controlled nitration conditions (stoichiometric nitric acid in glacial acetic acid), we can selectively introduce nitro groups at these positions without affecting Ring A or the protected amine.

Reaction Scheme

Precursor: N-Acetyl-L-Thyronine

Reagents: Nitric Acid (

Experimental Protocol

Materials and Reagents

| Reagent/Solvent | Grade | Role | Hazard Note |

| N-Acetyl-L-Thyronine | >98% (HPLC) | Starting Material | Irritant |

| Nitric Acid (70%) | ACS Reagent | Electrophile Source | Corrosive, Oxidizer |

| Glacial Acetic Acid | ACS Reagent | Solvent/Moderator | Corrosive, Flammable |

| Ethyl Acetate | HPLC Grade | Extraction Solvent | Flammable |

| Magnesium Sulfate | Anhydrous | Drying Agent | Hygroscopic dust |

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Reaction Matrix

-

Weigh 500 mg (1.5 mmol) of N-Acetyl-L-Thyronine into a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 10 mL of Glacial Acetic Acid .

-

Stir the suspension at room temperature (25°C) until the starting material is fully dissolved. Note: Gentle warming (30-40°C) may be used to accelerate dissolution, but the solution must be cooled back to room temperature before proceeding.

Step 2: Controlled Nitration

-

Prepare a nitrating solution: Mix 250 µL of 70% Nitric Acid (approx. 3.9 mmol, ~2.6 equivalents) with 1 mL of Glacial Acetic Acid .

-

Place the reaction flask in a water bath maintained at 20°C .

-

Add the nitrating solution dropwise to the stirring reaction mixture over a period of 15 minutes .

-

Critical Control Point: The addition must be slow to prevent localized heating and over-nitration (which could target the inner ring).

-

-

Allow the reaction to proceed at ambient temperature for 2 hours .

-

Monitoring: Monitor the reaction progress via TLC (Solvent system: Chloroform/Methanol/Acetic Acid 85:10:5). The product will appear as a distinct yellow spot (characteristic of nitrophenols) with a lower

than the starting material.

Step 3: Quenching and Isolation

-

Pour the reaction mixture into 50 mL of ice-cold water . The product may precipitate as a yellow solid.

-

Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .

-

Combine the organic layers and wash with:

-

Water (2 x 20 mL) to remove excess acetic acid.

-

Brine (1 x 20 mL) to remove residual water.

-

-

Dry the organic phase over Anhydrous Magnesium Sulfate (

) . -

Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude yellow solid.

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add water dropwise until turbidity persists. Cool to 4°C overnight.

-

Collect the crystals via vacuum filtration and dry in a desiccator.

-

Yield Expectation: 60-75% as bright yellow crystals.

Quality Control & Validation

To ensure the compound is suitable for X-ray crystallography or binding assays, it must pass the following QC parameters.

| Test | Method | Acceptance Criteria |

| Identity | Signals for 3',5' protons (singlet, ~8.0-8.2 ppm); absence of 3',5' coupling patterns seen in precursor. | |

| Purity | HPLC (C18, ACN/Water gradient) | >95% Area Under Curve (AUC) |

| Mass | LC-MS (ESI-) | |

| Appearance | Visual Inspection | Bright yellow crystalline solid |

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points (CDPs) involved in the process.

Caption: Step-by-step workflow for the regioselective nitration of N-acetyl-L-thyronine.

References

-

Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[2][3][4] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[3][5]

-

Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280. (Provides foundational methods for thyronine ring modifications).

-

Guermonprez, L., Ducrocq, C., & Gaudry-Talarmain, Y. M. (2001). Inhibition of acetylcholine synthesis and tyrosine nitration induced by peroxynitrite. Molecular Pharmacology, 60(4), 838-846. (Discusses nitration mechanisms of N-acetyl-tyrosine derivatives).

Sources

- 1. PubChemLite - 3',5'-dinitro-n-acetyl-l-thyronine (C17H15N3O9) [pubchemlite.lcsb.uni.lu]

- 2. Pfam is now hosted by InterPro [pfam.xfam.org]

- 3. Repurposing Benzbromarone for Familial Amyloid Polyneuropathy: A New Transthyretin Tetramer Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. liu.diva-portal.org [liu.diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

Storage and handling requirements for 3',5'-Dinitro-N-acetyl-L-thyronine standards

Application Note & Protocol

Topic: Storage and Handling Requirements for 3',5'-Dinitro-N-acetyl-L-thyronine Analytical Standards

Introduction

3',5'-Dinitro-N-acetyl-L-thyronine is a nitrated and N-acetylated derivative of the thyroid hormone L-thyronine. Its unique structure makes it a valuable tool in various research applications, particularly in studies involving protein-ligand interactions. For instance, it has been utilized in crystallographic studies to probe the binding dynamics of human transthyretin, a transport protein for thyroid hormones.[1] The integrity of analytical standards is paramount for the accuracy and reproducibility of experimental data. Furthermore, the presence of dinitro-aromatic functionality necessitates stringent safety protocols.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and handling of 3',5'-Dinitro-N-acetyl-L-thyronine standards. The protocols herein are synthesized from established safety guidelines for nitroaromatic compounds, data from structurally related thyronine analogs, and best practices in analytical chemistry to ensure both the stability of the standard and the safety of laboratory personnel.

Compound Properties and Safety Profile

Understanding the fundamental chemical properties of a standard is the first step in establishing safe and effective handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅N₃O₉ | [2] |

| Molecular Weight | 405.3 g/mol | [2] |

| IUPAC Name | (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid | [2] |

| Chemical Class | Nitroaromatic Compound, Acetylated Amino Acid Derivative | [2] |

Expert Insight: The dinitro-aromatic moiety is the primary driver of the specific safety precautions required. Nitro compounds are high-energy molecules and can be sensitive to heat, shock, or friction.[3] While this specific compound is not classified as an explosive, treating it with the caution afforded to its chemical class is a critical aspect of laboratory safety.

Critical Safety Precautions & Personal Protective Equipment (PPE)

All work with 3',5'-Dinitro-N-acetyl-L-thyronine, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The work area should be free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3][5]

| PPE Item | Specification & Rationale |

| Lab Coat | A flame-resistant lab coat is recommended as a precaution when working with any quantity of a nitro-containing compound.[4] |

| Eye Protection | Chemical splash goggles or safety glasses with side shields are mandatory to protect against dust particles and splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's compatibility chart. |

| Respiratory Protection | A NIOSH-approved respirator may be required for spill cleanup or if there is a potential for aerosolization outside of a fume hood.[3] |

Storage Protocols for Standard Integrity

The stability of the analytical standard is directly impacted by its storage conditions. Improper storage can lead to degradation, compromising the accuracy of all subsequent experimental results.

Long-Term Storage (Solid Form)

For maintaining the long-term integrity of the solid standard, the following conditions are recommended, based on best practices for similar thyronine derivatives and light-sensitive compounds.[6][7]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down potential degradation pathways. |

| Atmosphere | Tightly sealed container with a desiccant | Protects from moisture and atmospheric contaminants.[8] |

| Light | Amber vial or light-blocking container | Many thyronine derivatives are light-sensitive.[6][7] Protecting from light prevents photochemical degradation. |

| Location | Store in a designated, labeled area away from incompatible materials. | Prevents accidental misuse and cross-contamination. |

Storage of Stock Solutions

Stock solutions are valuable resources that must be stored correctly to preserve their concentration and stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Standard temperature for preserving the stability of most small molecules in solution.[8] |

| Container | Amber, tightly-capped glass vials. | Protects from light and prevents solvent evaporation or contamination. |

| Aliquoting | Aliquot into smaller, single-use volumes. | This is a critical step. It minimizes the number of freeze-thaw cycles, which can degrade the compound and affect concentration due to solvent evaporation.[8] |

Chemical Incompatibilities

To prevent hazardous reactions and degradation, store 3',5'-Dinitro-N-acetyl-L-thyronine away from the following:

Protocol: Preparation of Stock and Working Standards

This section provides a step-by-step methodology for the accurate preparation of a primary stock solution and subsequent working standards. All weighing and initial dilutions of the solid compound should be performed in a chemical fume hood.

Preparation of Primary Stock Solution (1 mg/mL)

-

Equilibration: Remove the container of solid 3',5'-Dinitro-N-acetyl-L-thyronine from refrigerated storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.

-

Weighing: Using an anti-static spatula on a calibrated analytical balance, accurately weigh approximately 5 mg of the standard into an appropriate amber glass vial. Record the exact weight.

-

Dissolution: Add the appropriate volume of HPLC-grade Dimethyl Sulfoxide (DMSO) to the vial to achieve a final concentration of 1 mg/mL. For example, if 5.2 mg was weighed, add 5.2 mL of DMSO.

-

Solubilization: Cap the vial securely and vortex for 1-2 minutes. Sonicate the solution for 10-15 minutes to ensure complete dissolution.[9] The final solution should be clear and free of particulates.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and preparer's initials. Store at -20°C as described in section 4.2.

Preparation of Working Standards via Serial Dilution

Working standards should be prepared fresh before each experiment. The diluent should ideally match the initial mobile phase composition of the analytical method to ensure compatibility and good peak shape.[9]

-

Prepare Intermediate Stock (e.g., 10 µg/mL): Allow the primary stock solution to thaw completely and vortex gently. Dilute the 1 mg/mL primary stock 1:100. For example, pipette 50 µL of the primary stock into a 5 mL volumetric flask and bring to volume with the chosen diluent.

-

Prepare Calibration Curve Standards: Perform serial dilutions from the intermediate stock to generate a series of standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Transfer: Transfer the final working standards to labeled amber HPLC or LC-MS vials for analysis.

Caption: Workflow for preparing 3',5'-Dinitro-N-acetyl-L-thyronine standards.

Spill and Waste Management

Proper management of spills and waste is essential for maintaining a safe laboratory environment.

Spill Response

-

Alert & Evacuate: Immediately alert personnel in the area. If the spill is large, evacuate the laboratory.

-

Control Ignition Sources: If flammable solvents are involved, eliminate all sources of ignition.[4]

-

Containment: For a solid or liquid spill, use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain it.[4] Do not use combustible materials like paper towels as the primary absorbent for the neat compound.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and spilled compound using spark-proof tools into a labeled, sealable container for hazardous waste.

-

Decontamination: Decontaminate the spill area with soap and water.[4]

Waste Disposal

-

Never dispose of 3',5'-Dinitro-N-acetyl-L-thyronine or its solutions down the drain or in the regular trash.[4]

-

Collect all waste, including contaminated consumables (pipette tips, vials, gloves), in a clearly labeled hazardous waste container.

-

Arrange for disposal through your institution's environmental health and safety department.[4]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449394, 3',5'-Dinitro-N-Acetyl-L-Thyronine. PubChem. Retrieved from [Link]

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

-

University of Georgia Office of Research Safety. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

-

Spectrum Pharmacy Products. (2016, May 10). SAFETY DATA SHEET: LEVOTHYROXINE SODIUM, USP. Retrieved from [Link]

-

Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet 3,3',5-Triiodo-L-thyronine. Retrieved from [Link]

-

Wojtczak, A., Luft, J. R., & Cody, V. (1995). Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution. Acta Crystallographica Section D: Biological Crystallography, 51(Pt 6), 959–967. [Link]

Sources

- 1. Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.uga.edu [research.uga.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mobile [my.chemius.net]

- 6. fishersci.com [fishersci.com]

- 7. spectrumrx.com [spectrumrx.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Reduction protocols for converting 3',5'-Dinitro-N-acetyl-L-thyronine to amines

This Application Note provides a rigorous technical guide for the reduction of 3',5'-Dinitro-N-acetyl-L-thyronine to its corresponding diamine, 3',5'-Diamino-N-acetyl-L-thyronine . This transformation is a critical intermediate step in the synthesis of thyroid hormone analogs, photoaffinity labeling reagents, and potential thyromimetic drugs.

Executive Summary

The reduction of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) yields 3',5'-Diamino-N-acetyl-L-thyronine, a highly electron-rich aromatic amine. While the nitro-reduction itself is chemically straightforward, the product is an ortho-diaminophenol derivative , making it exceptionally prone to auto-oxidation to quinone imines upon exposure to air. This guide details two high-fidelity protocols—Catalytic Hydrogenation and Transfer Hydrogenation —optimized to maximize yield while mitigating oxidative degradation.

Key Technical Challenges:

-

Oxidative Instability: The product turns dark brown/black instantly in air at neutral pH.

-

Solubility Shifts: The starting material is lipophilic; the product is amphoteric and polar.

-

Regioselectivity: Ensuring complete reduction of both nitro groups without cleaving the diphenyl ether linkage.

Scientific Background & Mechanism[1][2][3][4][5][6]

Substrate Architecture

The target molecule, 3',5'-Dinitro-N-acetyl-L-thyronine, consists of a thyronine core (two phenyl rings linked by an ether oxygen).

-

Inner Ring (Tyrosyl): Contains the N-acetyl-alanyl side chain.

-

Outer Ring (Phenolic): Contains the 4'-hydroxyl group and two nitro groups at the 3' and 5' positions.

Reaction Mechanism

The reduction proceeds via the sequential transfer of electrons and protons. In catalytic hydrogenation, hydrogen is adsorbed onto the metal surface (Pd), followed by the adsorption of the nitro group.

-

Nitro (

) -

Nitroso (

) -

Hydroxylamine (

)

The intermediate hydroxylamine is often the source of side reactions (condensation to azoxy species), but high-activity Pd/C catalysts in protic solvents minimize its lifespan.

Reaction Scheme

The following diagram illustrates the transformation and the potential oxidation pathway if not handled correctly.

Figure 1: Reaction pathway for the reduction of DNNAT, highlighting the critical oxidation risk of the diamine product.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard Method)

Best for: Scale-up (>1g), high purity requirements. Safety: Requires handling of hydrogen gas and pyrophoric catalysts.

Reagents & Equipment[1][2][3][4]

-

Substrate: 3',5'-Dinitro-N-acetyl-L-thyronine (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% water) recommended to reduce ignition risk. Load: 10 wt% of substrate mass.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.

-

Acid: 1M HCl (degassed).

-

Equipment: 3-neck round bottom flask, H2 balloon or Parr shaker, vacuum filtration setup (Schlenk line preferred).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Purge the reaction vessel with Nitrogen (

) or Argon (Ar) for 15 minutes. -